Cas no 1354003-36-3 (2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone)
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-[(r)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone
- (R)-2-Amino-1-(3-(benzyl(methyl)amino)piperidin-1-yl)ethanone
- AM95895
- 2-Amino-1-[(R)-3-(benzylmethylamino)piperidin-1-yl]ethanone
- 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone
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- Inchi: 1S/C15H23N3O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m1/s1
- InChI Key: BNOOOCKULLHMKA-CQSZACIVSA-N
- SMILES: O=C(CN)N1CCC[C@H](C1)N(C)CC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 289
- Topological Polar Surface Area: 49.6
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 084259-500mg |
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone |
1354003-36-3 | 500mg |
£755.00 | 2022-03-01 | ||
| Chemenu | CM498410-1g |
(R)-2-Amino-1-(3-(benzyl(methyl)amino)piperidin-1-yl)ethanone |
1354003-36-3 | 97% | 1g |
$1499 | 2022-09-03 |
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone
Introduction to 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS No. 1354003-36-3)
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1354003-36-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural complexity of this molecule, featuring a chiral center and multiple functional groups, contributes to its unique pharmacological profile and underscores its relevance in the development of novel drug candidates.
The chemical structure of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone can be broken down into several key components that contribute to its biological activity. The presence of an amine group at the C2 position and a piperidine ring substituted with a benzyl-methyl-amino moiety at the C3 position introduces specific interactions with biological targets. These structural features are critical for modulating the compound's binding affinity and selectivity, which are essential factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone and its potential targets. Studies have demonstrated that the chiral center in the piperidine ring plays a pivotal role in determining the compound's enantioselectivity, which is a crucial consideration in drug development. The benzyl-methyl-amino group, on the other hand, contributes to hydrophobic interactions and may enhance binding stability to biological receptors.
In the realm of medicinal chemistry, the synthesis of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone has been optimized through various synthetic pathways to ensure high yield and purity. The use of enantioselective synthesis techniques has been particularly valuable in producing the (R)-enantiomer, which is often preferred due to its superior pharmacological properties. These synthetic methodologies highlight the intersection of organic chemistry and biocatalysis, showcasing how modern techniques can be leveraged to produce complex molecules with high precision.
The biological activity of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone has been explored in several preclinical studies, where it has shown potential in modulating various biological pathways. Research indicates that this compound may interact with enzymes and receptors involved in neurotransmitter signaling, inflammation, and cell proliferation. These interactions are particularly relevant for developing treatments against neurological disorders, chronic inflammatory conditions, and cancerous growths. The compound's ability to selectively target these pathways without significant off-target effects makes it an attractive candidate for further development.
One of the most compelling aspects of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone is its versatility in drug design applications. The presence of multiple functional groups allows for modifications that can fine-tune its pharmacological properties, such as solubility, bioavailability, and metabolic stability. This flexibility is essential for optimizing drug candidates throughout the development pipeline. Additionally, the compound's structural features make it a valuable scaffold for exploring new chemical entities (NCEs) that could lead to breakthrough therapies.
The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone. These technologies enable researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising activity profiles. HTS data combined with advanced computational methods has been instrumental in prioritizing candidates for further investigation, thereby streamlining the drug discovery workflow.
As our understanding of disease mechanisms continues to evolve, so does our approach to developing new treatments. 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-ylolethanone represents a prime example of how structural innovation can lead to therapeutic breakthroughs. By leveraging cutting-edge synthetic methods and biophysical techniques, researchers are paving the way for next-generation drugs that are more effective and better tolerated by patients.
The future prospects for 2-Amino-1-[(R))-3-(benzyl-methyl-amino) piperidin - 1 - yl] - ethanone are bright, with ongoing studies aimed at elucidating its full pharmacological potential. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. As regulatory frameworks continue to evolve to support innovative drug development, compounds like this one will play a critical role in addressing unmet medical needs across various therapeutic areas.
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